molecular formula C12H15NO2 B8308556 5-(2-Ethoxyphenyl)pyrrolidin-2-one

5-(2-Ethoxyphenyl)pyrrolidin-2-one

Cat. No. B8308556
M. Wt: 205.25 g/mol
InChI Key: CIWYBCMGYTWGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242970B2

Procedure details

Synthesized from methyl 4-((tert-butylsulfinyl)imino)butanoate and commercially available 1-ethoxy-2-iodobenzene according to the procedures described for the preparations of methyl 4-amino-4-(2,6-dimethoxyphenyl)butanoate and 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one. The target product 5-(2-ethoxyphenyl)pyrrolidin-2-one was obtained as a colorless solid after purification by FC (heptane/AcOEt=7/3 to 3/7). LC-MS (conditions D): tR=0.81 min.; [M+H]+: 205.99 g/mol.
Name
methyl 4-((tert-butylsulfinyl)imino)butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(S([N:7]=[CH:8][CH2:9][CH2:10][C:11]([O:13]C)=O)=O)(C)(C)C.[CH2:15]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1I)[CH3:16].NC(C1C(OC)=CC=CC=1OC)CCC(OC)=O.COC1C=CC=C(OC)C=1C1NC(=O)CC1>>[CH2:15]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH:8]1[NH:7][C:11](=[O:13])[CH2:10][CH2:9]1)[CH3:16]

Inputs

Step One
Name
methyl 4-((tert-butylsulfinyl)imino)butanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)S(=O)N=CCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CCC(=O)OC)C1=C(C=CC=C1OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)C1CCC(N1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)C1CCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.